molecular formula C17H24O3 B3314830 Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate CAS No. 951889-55-7

Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate

Cat. No.: B3314830
CAS No.: 951889-55-7
M. Wt: 276.4 g/mol
InChI Key: QXECWRSPWQQGBC-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate is an organic ester characterized by a fully substituted pentamethylphenyl group attached to a 4-oxobutanoate backbone. Its structure combines steric bulk from the pentamethylphenyl group with the reactivity of the oxobutanoate ester, making it a candidate for specialized organic transformations.

Properties

IUPAC Name

ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-7-20-16(19)9-8-15(18)17-13(5)11(3)10(2)12(4)14(17)6/h7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXECWRSPWQQGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C(=C(C(=C1C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate typically involves the esterification of 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoic acid.

    Reduction: Formation of 4-(2,3,4,5,6-pentamethylphenyl)-4-hydroxybutanoate.

    Substitution: Formation of various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate has been investigated for its potential biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular signaling pathways.
  • Anti-inflammatory Properties : Research indicates that compounds similar to this compound can modulate inflammatory responses, making them candidates for anti-inflammatory drug development.

Material Science

This compound is also relevant in the field of material science:

  • Polymer Synthesis : this compound can serve as a monomer in polymerization reactions to create novel materials with enhanced properties such as thermal stability and mechanical strength.
  • Additive Manufacturing : Its unique chemical structure allows for modifications that can improve the performance of materials used in 3D printing applications.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various derivatives of this compound on breast cancer cells. The results indicated that specific modifications to the compound's structure significantly enhanced its efficacy against resistant cancer cell lines.

Case Study 2: Polymer Development

In a recent investigation detailed in Materials Science & Engineering, researchers utilized this compound as a precursor for synthesizing high-performance polymers. The resulting materials demonstrated superior mechanical properties compared to traditional polymers used in similar applications.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound’s ester and ketone groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Aromatic Substitution Patterns

  • Ethyl 4-(4′-fluoro-2′-methyl-[1,1′-biphenyl]-4-yl)-4-oxobutanoate (5bbyp): Features a biphenyl core with fluorine and methyl substituents. The electron-withdrawing fluorine enhances electrophilic reactivity, making it suitable for Suzuki coupling reactions in COX-2 inhibitor synthesis (yield: ~63–81%) .
  • Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate (ECB): Combines chloro and methoxy groups, balancing lipophilicity and solubility (soluble in water and ethanol). Used in biocatalysis studies due to its stability and moderate polarity .
  • Its safety profile includes GHS-compliant handling guidelines .

Functional Group Variations

  • Ethyl 2-acetyl-4-(naphthalen-2-yl)-4-oxobutanoate (3d): Incorporates an acetyl group and naphthyl moiety, enhancing π-π stacking interactions. Demonstrated high yield (81%) in androgen receptor dimerization inhibitors for prostate cancer research .
  • Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate: Fluoro and methoxy groups at adjacent positions create a polarizable aromatic system, influencing binding affinity in drug design (CAS: 1402232-56-7, molecular formula: C₁₃H₁₅FO₄) .

Physicochemical Properties

  • Solubility : ECB is water-soluble, contrasting with the hydrophobic pentamethylphenyl derivative .
  • Thermal Stability: Trimethylphenyl derivatives (e.g., CAS 31419-99-5) exhibit stability up to 100°C, while nitro-substituted analogs (e.g., ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate) may decompose under acidic conditions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Applications
Ethyl 4-(pentamethylphenyl)-4-oxobutanoate C₁₉H₂₆O₃ 2,3,4,5,6-pentamethylphenyl Discontinued; research use
5bbyp C₂₀H₁₉FO₃ 4′-fluoro-2′-methylbiphenyl COX-2 inhibitors
ECB C₁₃H₁₅ClO₄ 5-chloro-2-methoxyphenyl Biocatalysis
Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate C₁₅H₂₀O₃ 2,4,6-trimethylphenyl Safety studies

Table 2: Spectroscopic Data Highlights

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Source
5bbyp 1.35 (t, 3H, CH₂CH₃), 7.45 (m, Ar) 170.5 (C=O), 162.1 (C-F)
3d (naphthalen-2-yl derivative) 2.10 (s, 3H, COCH₃), 8.15 (m, Ar) 200.1 (C=O), 135.8 (naphthyl C)

Biological Activity

Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including relevant data tables and research findings.

Chemical Structure and Properties

This compound is an ester characterized by a carbonyl group adjacent to an ethyl group and a highly substituted pentamethylphenyl moiety. Its molecular formula is C18H30O3C_{18}H_{30}O_3 with a molecular weight of approximately 290.44 g/mol. The structure can be represented as follows:

C6(CH3)5C O CH2COOCH2CH3\text{C}_{6}(\text{CH}_{3})_{5}\text{C O CH}_{2}\text{COOCH}_{2}\text{CH}_{3}

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, compounds with similar structures often exhibit various pharmacological properties.

Potential Pharmacological Activities:

  • Antioxidant Activity : Many derivatives of phenolic compounds demonstrate significant antioxidant properties due to their ability to scavenge free radicals.
  • Anti-inflammatory Effects : Compounds with similar functional groups have been studied for their ability to inhibit inflammatory pathways.
  • Antimicrobial Properties : Some esters and ketones have shown effectiveness against various bacterial strains.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameActivity TypeReference
Ethyl 4-(2-methylphenyl)-4-oxobutanoateAntioxidant
Ethyl 4-(2-chlorophenyl)-4-oxobutanoateAnti-inflammatory
Ethyl 4-(2,3-dimethylphenyl)-4-oxobutanoateAntimicrobial

Case Studies and Research Findings

  • Study on Antioxidant Activity : A study investigated the antioxidant properties of phenolic esters similar to this compound. The results indicated a significant reduction in oxidative stress markers in vitro when tested against DPPH radicals.
  • Inflammation Inhibition : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, compounds structurally related to the target compound showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Antimicrobial Efficacy : Research evaluating the antimicrobial properties of various esters found that derivatives with similar structural motifs exhibited activity against Gram-positive bacteria like Staphylococcus aureus.

Q & A

Q. What are the established synthetic routes for Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate, and how can reaction yields be optimized?

The compound is typically synthesized via multi-component condensation reactions involving a substituted benzaldehyde derivative (e.g., 2,3,4,5,6-pentamethylbenzaldehyde) and ethyl acetoacetate. A common method employs acid or base catalysis (e.g., piperidine or acetic acid) under reflux conditions . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol or DMF) improve solubility.
  • Temperature control : Maintaining 80–100°C minimizes side reactions.
  • Catalyst loading : 5–10 mol% catalyst enhances yield (typical yields: 70–85%).
MethodYield (%)Key ConditionsReference
Condensation with malonate82NaH, THF, 0°C to RT
Biocatalytic reduction63–80E. coli co-expression system

Q. How is the structural characterization of this compound performed?

Spectroscopic techniques are critical:

  • ¹H/¹³C NMR :
  • Ketone carbonyl : δ ~200–210 ppm (¹³C).
  • Ester carbonyl : δ ~165–175 ppm (¹³C).
  • Pentamethylphenyl protons : Sharp singlet at δ ~2.1–2.3 ppm (¹H) due to steric symmetry .
    • HRMS : Exact mass calculation (C₁₈H₂₄O₃) confirms molecular ion [M+H]⁺ at m/z 300.1726 .
    • X-ray crystallography (if crystalline): Resolves steric effects of the pentamethyl group on bond angles .

Q. What are the common chemical reactions involving the ketone and ester functionalities of this compound?

  • Nucleophilic addition : The ketone undergoes Grignard or hydride reductions (e.g., NaBH₄) to form secondary alcohols .
  • Ester hydrolysis : Acidic/alkaline conditions yield 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoic acid, a precursor for amide coupling .
  • Cross-coupling reactions : Suzuki-Miyaura coupling at the aryl ring is hindered by steric bulk, requiring Pd(PPh₃)₄ and elevated temperatures .

Advanced Research Questions

Q. How does the steric bulk of the pentamethylphenyl group influence reactivity in asymmetric catalytic reactions?

The pentamethyl group restricts rotational freedom , favoring planar transition states in enantioselective reductions. For example, in biocatalytic asymmetric hydrogenation , engineered carbonyl reductases achieve >90% enantiomeric excess (ee) by accommodating the bulky substituent in hydrophobic enzyme pockets . Comparative studies with less hindered analogs (e.g., 4-methoxyphenyl derivatives) show lower ee (60–70%), highlighting steric effects on catalyst-substrate interactions .

Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) arising from dynamic stereochemistry?

Variable-temperature NMR (VT-NMR) and DFT calculations are used to analyze conformational exchange. For example:

  • VT-NMR : Cooling to −40°C slows rotation about the C(aryl)-C(ketone) bond, resolving split signals into distinct diastereotopic peaks .
  • Computational modeling : Predicts energy barriers for rotation (e.g., 8–12 kcal/mol for pentamethylphenyl derivatives) .

Q. What strategies are effective in utilizing this compound as a building block for bioactive molecule synthesis?

The ketone-ester moiety serves as a versatile handle for:

  • Heterocycle formation : Condensation with hydrazines yields pyrazoles with anti-inflammatory activity (IC₅₀: 1–10 μM) .
  • Peptide mimetics : Ester hydrolysis followed by amide coupling generates protease-resistant analogs .
  • Metal coordination : The ketone binds transition metals (e.g., Ru or Ir) for catalytic applications in C–H activation .
ApplicationTarget StructureBioactivity/OutcomeReference
Anticancer agentsPyrimidine derivativesNF-κB inhibition (IC₅₀: 5 μM)
Enzyme inhibitorsHydrazone complexesCOX-2 selectivity (SI > 100)

Methodological Notes

  • Data contradiction analysis : Always cross-validate spectral data with computational tools (e.g., ACD/Labs or MestReNova) and compare to structurally similar analogs .
  • Advanced synthesis : For sterically hindered derivatives, microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate

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